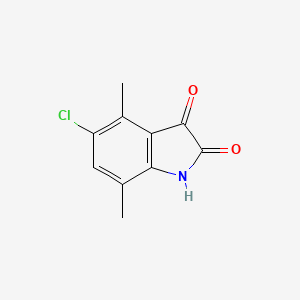![molecular formula C13H27NO B13296104 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13296104.png)
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound that belongs to the class of cycloalkylamines This compound features a cyclohexane ring substituted with a methyl group and an isopropyl group, along with an amino group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanone with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or ion channels, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(propan-2-yl)cyclohexan-1-ol: A structurally similar compound with a hydroxyl group instead of an amino group.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Another related compound with potential anticonvulsant activity.
Uniqueness
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both an amino and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-9(2)12-6-5-10(3)7-13(12)14-11(4)8-15/h9-15H,5-8H2,1-4H3 |
InChI Key |
OVEVDEOBJBFKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)NC(C)CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13296022.png)
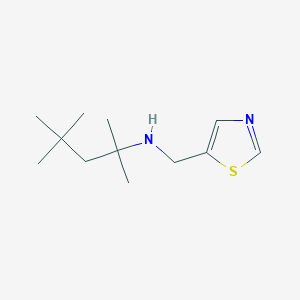

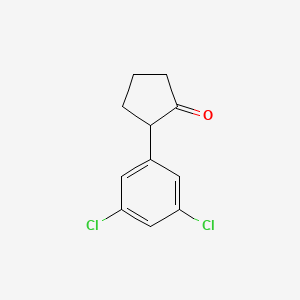
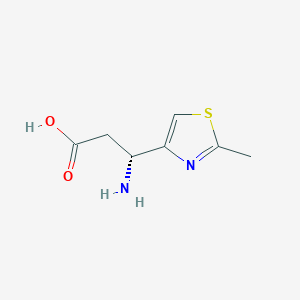
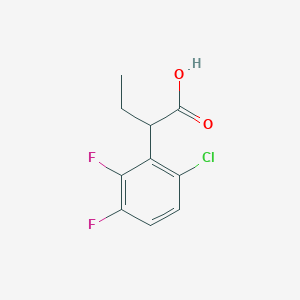

![(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid](/img/structure/B13296065.png)
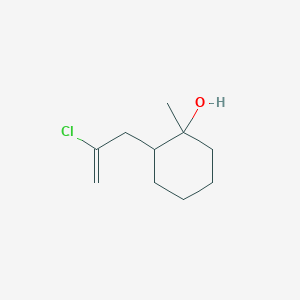
![2-(5-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-4H-1,2,4-triazol-3-yl)ethan-1-amine](/img/structure/B13296080.png)


